N-(5-chloro-2-methylphenyl)-2-(4-chlorophenoxy)acetamide is an organic compound classified within the acetamide group. It features a chlorinated phenyl group and a chlorophenoxy group attached to an acetamide moiety. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The systematic IUPAC name reflects its structural components, indicating the presence of chlorine substituents and specific phenyl groups.
This compound is synthesized from readily available precursors, primarily 5-chloro-2-methylaniline and 2-(4-chlorophenoxy)acetyl chloride. The synthesis typically involves established organic chemistry techniques, making it accessible for laboratory and industrial production.
N-(5-chloro-2-methylphenyl)-2-(4-chlorophenoxy)acetamide is classified as an acetamide due to its functional group, which comprises an amide bond (–C(=O)–NH–) linked to an acetyl group. Its structure includes multiple aromatic rings, contributing to its stability and reactivity.
The synthesis of N-(5-chloro-2-methylphenyl)-2-(4-chlorophenoxy)acetamide generally follows these steps:
The molecular formula of N-(5-chloro-2-methylphenyl)-2-(4-chlorophenoxy)acetamide is . Its structure features:
InChI=1S/C15H13Cl2NO2/c1-10-2-3-12(17)8-14(10)18-15(19)9-20-13-6-4-11(16)5-7-13/h2-8H,9H2,1H3,(H,18,19)
.N-(5-chloro-2-methylphenyl)-2-(4-chlorophenoxy)acetamide can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for N-(5-chloro-2-methylphenyl)-2-(4-chlorophenoxy)acetamide largely depends on its application in biological contexts. It may interact with specific enzymes or receptors, modulating their activity. Detailed biochemical studies are necessary to elucidate the precise molecular targets and pathways involved.
Key chemical properties include:
N-(5-chloro-2-methylphenyl)-2-(4-chlorophenoxy)acetamide has several scientific applications:
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 207740-41-8